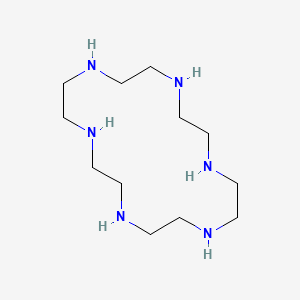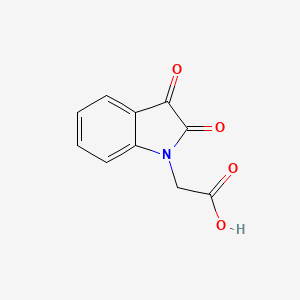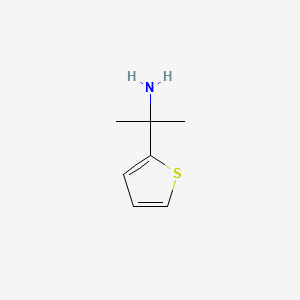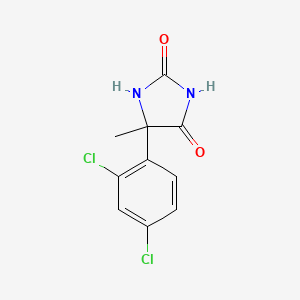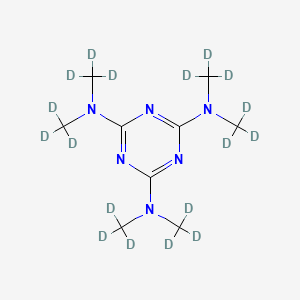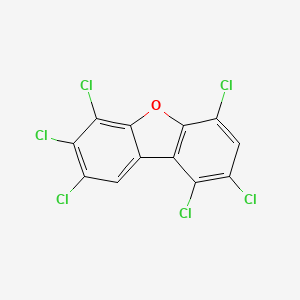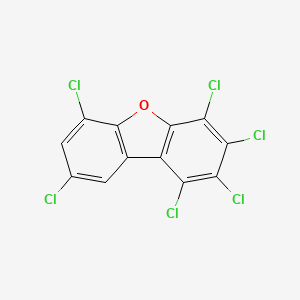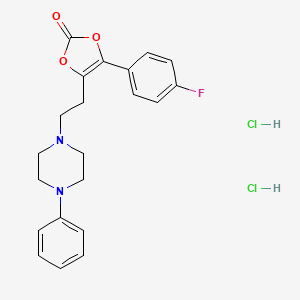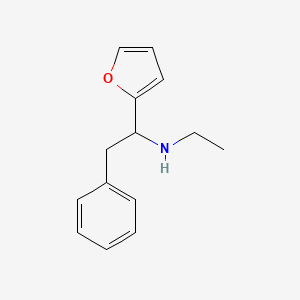
Heptafluorobutyronitrile
概要
説明
Heptafluorobutyronitrile is a chemical compound with the formula C₄F₇N and a molecular weight of 195.0383 g/mol . It is a colorless, odorless, and non-flammable gas that is soluble in organic solvents . This compound is known for its high chemical and thermal stability, making it useful in various industrial applications .
準備方法
Heptafluorobutyronitrile can be synthesized through several methods. One common synthetic route involves the reaction of fluorinated alkenes with silver fluoride. Another method includes the reaction of fluorinated nitriles with hexafluoropropylene oxide . Industrial production often involves the use of specialized equipment to handle the highly reactive fluorinated intermediates and to ensure the purity of the final product .
化学反応の分析
Heptafluorobutyronitrile undergoes various chemical reactions, including:
Oxidation: It can react with oxygen at room temperature to produce carbon dioxide.
Substitution: It can act as a ligand, binding to polyols and other compounds.
Polymerization: It can be used as a reaction rate accelerator in polymerization reactions.
Common reagents used in these reactions include oxygen and various catalysts. The major products formed depend on the specific reaction conditions but often include carbon dioxide and other fluorinated compounds .
科学的研究の応用
Heptafluorobutyronitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of heptafluorobutyronitrile involves its ability to act as a ligand and bind to various molecular targets. This binding can alter the reactivity and stability of the target molecules, leading to various chemical and physical effects . The specific pathways involved depend on the particular application and the molecular targets being studied .
類似化合物との比較
Heptafluorobutyronitrile is unique due to its high chemical and thermal stability, low reactivity, and non-flammability. Similar compounds include:
Perfluorobutyronitrile: Similar in structure but with different reactivity and stability profiles.
Heptafluorobutyl cyanide: Another fluorinated nitrile with similar properties but different applications.
These compounds share some characteristics with this compound but differ in their specific uses and reactivity profiles .
特性
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7N/c5-2(6,1-12)3(7,8)4(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZRBIJGLJJPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059913 | |
| Record name | Heptafluorobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-00-8 | |
| Record name | 2,2,3,3,4,4,4-Heptafluorobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 2,2,3,3,4,4,4-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptafluorobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptafluorobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary reaction pathways of Heptafluorobutyronitrile with pyridinium alkoxycarbonylmethylides?
A1: this compound reacts with pyridinium alkoxycarbonylmethylides to yield three main products: perfluoroalkylated imidazo[1,2-a]pyridines, N-[2-amino-3,3,3-trifluoro-1-(t-butoxycarbonyl)prop-1-enyl]pyridinium perchlorate, and pyridinium 4,5-dihydro-4-oxo-2,6-bis(trifluoromethyl)pyrimidin-5-ylide. The reaction proceeds through a stepwise mechanism involving a cycloaddition step. Interestingly, the ratio of these products can be controlled by adjusting the initial reactant concentrations. []
Q2: How does the molecular structure of this compound influence its interaction with pyridinium alkoxycarbonylmethylides?
A2: The electron-withdrawing nature of the fluorine atoms in this compound significantly impacts its reactivity. This electron deficiency makes the nitrile group highly susceptible to nucleophilic attack by the pyridinium alkoxycarbonylmethylides, facilitating the formation of the observed products. []
Q3: Beyond its use in organic synthesis, what potential applications does this compound have in environmentally friendly technologies?
A3: this compound (C4F7N) has been investigated as a potential environmentally friendly alternative to sulfur hexafluoride (SF6) in gas insulation applications. Its strong electronegativity and excellent dielectric properties make it a promising candidate for high-voltage insulation in gas-insulated switchgear (GIS) and gas-insulated transmission lines (GIL). Research indicates that C4F7N gas mixtures, particularly with carbon dioxide (CO2) as a buffer gas, exhibit comparable insulation performance to SF6 under both AC and lightning impulse conditions. []
Q4: How does the presence of this compound in a CO2 gas mixture affect surface charge accumulation on epoxy insulators?
A4: Studies show that the presence of this compound in a CO2 gas mixture significantly influences surface charge accumulation on epoxy insulators used in high-voltage equipment. The addition of C4F7N leads to a reduction in the overall surface charge accumulation compared to pure CO2. This behavior is attributed to the high electron attachment cross-section of C4F7N, promoting electron capture and reducing free charge carriers in the gas mixture. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)
